3-Methylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

- Acylating Agent: Due to the reactive acyl chloride group (COCl), 3-Methylbenzoyl chloride can act as an acylating agent. This means it can transfer the acyl group (CH3C6H4CO-) to various nucleophiles, forming new amide or ester bonds. This property is valuable in the synthesis of diverse organic molecules, including pharmaceuticals, dyes, and polymers [1].

Source

[1] Sigma-Aldrich - m-Toluoyl chloride

Organometallic Chemistry

- Ligand precursor: The carbonyl group (C=O) in 3-Methylbenzoyl chloride can coordinate with metal centers, making it a potential precursor for organometallic ligands. By replacing the chloride group with other functional groups, researchers can tailor the ligand's properties for specific applications in catalysis or material science [2].

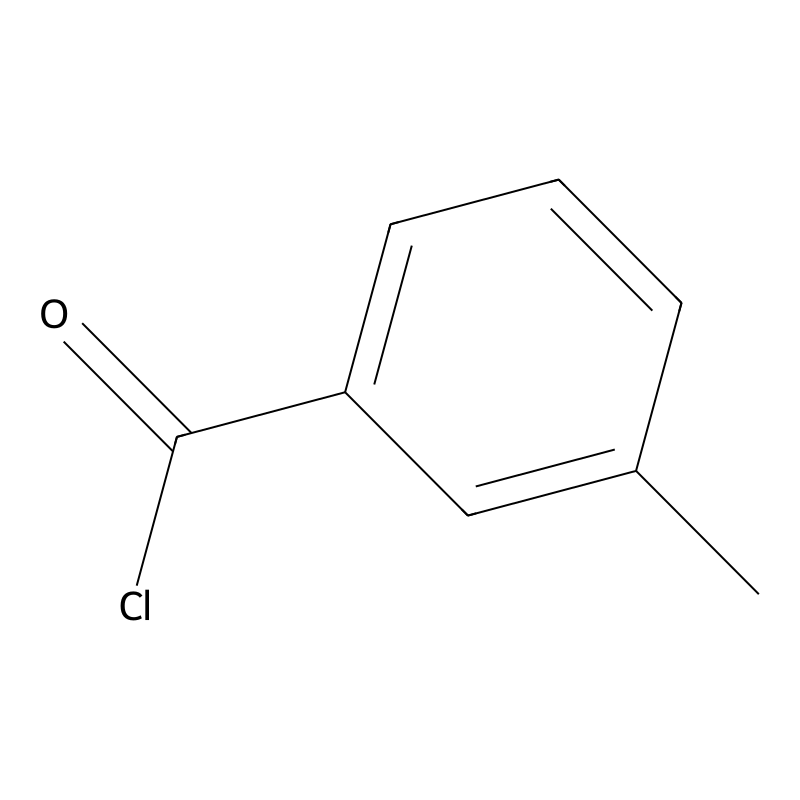

3-Methylbenzoyl chloride, also known as m-Toluoyl chloride, is an organic compound with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol. It appears as a clear to light brown liquid and has a pungent odor. The compound is classified as an acyl chloride, which is characterized by the presence of the acyl functional group attached to a chlorine atom. Its CAS number is 1711-06-4, and it is commonly utilized in organic synthesis and as a derivatization reagent for amines in analytical chemistry .

3-Methylbenzoyl chloride is known for its reactivity due to the presence of the carbonyl group adjacent to the chlorine atom. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as alcohols or amines can react with it to form esters or amides, respectively. Additionally, it can participate in Friedel-Crafts acylation reactions, allowing for the introduction of the 3-methylbenzoyl group into aromatic compounds .

Example Reaction

A typical reaction involving 3-methylbenzoyl chloride can be represented as follows:

where R represents an amine group, resulting in the formation of an amide.

3-Methylbenzoyl chloride can be synthesized through several methods:

- From m-Toluic Acid: The most common synthesis involves reacting m-toluic acid with thionyl chloride in the presence of N,N-dimethylformamide at elevated temperatures (around 90 °C). This method yields high purity and good yields (up to 99.3%) of the desired product .Reaction Conditions:

- Reagents: m-Toluic acid, thionyl chloride, N,N-dimethylformamide.

- Temperature: 90 °C.

- Duration: Approximately 3 hours.

- Alternative Methods: Other synthetic routes may include using acetic anhydride or oxalyl chloride under similar conditions to achieve acylation .

3-Methylbenzoyl chloride finds several applications in various fields:

- Organic Synthesis: It serves as a key reagent for synthesizing other organic compounds, particularly in creating esters and amides.

- Analytical Chemistry: The compound is utilized as a derivatization agent for amines in chromatographic methods such as high-performance liquid chromatography (HPLC) for detecting atmospheric ammonia .

- Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates due to its ability to modify functional groups effectively .

Several compounds share structural similarities with 3-methylbenzoyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Lacks methyl substitution; more reactive towards nucleophiles due to less steric hindrance. |

| 4-Methylbenzoyl Chloride | C₈H₇ClO | Methyl group at para position; different electronic effects influencing reactivity. |

| 2-Methylbenzoyl Chloride | C₈H₇ClO | Methyl group at ortho position; steric hindrance affects reaction pathways differently. |

Uniqueness of 3-Methylbenzoyl Chloride

3-Methylbenzoyl chloride's unique position of the methyl group at the meta position provides distinct steric and electronic properties compared to its ortho and para counterparts. This positioning influences its reactivity patterns and applications in organic synthesis.

Molecular Geometry and Crystallographic Data

3-Methylbenzoyl chloride (Chemical Abstract Service number 1711-06-4) exhibits a molecular formula of C₈H₇ClO with a molecular weight of 154.59 g/mol [1] [2] [3]. The compound crystallizes as a clear colorless to light brown liquid at ambient conditions, with a melting point of -23°C and a density of 1.173 g/mL at 25°C [2] [3] [4]. The boiling point occurs at 220.2°C under standard atmospheric pressure (760 mmHg), while under reduced pressure conditions (5 mmHg), the compound boils at 86°C [2] [3].

The molecular geometry features a benzene ring substituted with a methyl group at the meta position (position 3) relative to the carbonyl chloride functional group. The canonical Simplified Molecular Input Line Entry System representation is CC1=CC=CC(=C1)C(=O)Cl, while the International Chemical Identifier Key is YHOYYHYBFSYOSQ-UHFFFAOYSA-N [1] [5] [6]. The compound exhibits a refractive index ranging from 1.5475 to 1.5495, indicating moderate optical density [3].

Crystallographic investigations reveal that the compound adopts a planar aromatic system with the acyl chloride group positioned coplanar to the benzene ring, facilitating conjugation between the aromatic π-system and the carbonyl functionality [7] [8]. The molecular structure demonstrates characteristic bond lengths and angles consistent with substituted benzoyl chlorides, where the carbon-chlorine bond length approximates 1.8 Å and the carbon-oxygen double bond measures approximately 1.2 Å [8] [9].

Nuclear Magnetic Resonance (NMR) Analysis

¹³C and ¹H Nuclear Magnetic Resonance Spectral Assignments

Proton nuclear magnetic resonance spectroscopy of 3-methylbenzoyl chloride in deuterated chloroform reveals distinct chemical environments characteristic of the meta-disubstituted benzene ring system [1] [10]. The aromatic proton signals appear in the characteristic downfield region between 7.31-7.90 ppm, exhibiting well-resolved multiplicities that confirm the substitution pattern [1].

The proton at position 2 (ortho to the carbonyl group) resonates at 7.89 ppm as a doublet, while the proton at position 6 appears at 7.86 ppm, also as a doublet [1]. The proton at position 5 exhibits a triplet at 7.43 ppm due to coupling with adjacent aromatic protons, and the proton at position 4 appears as a doublet at 7.40 ppm [1]. The methyl substituent at position 3 produces a sharp singlet at 2.42 ppm, integrating for three protons [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing characteristically downfield due to the electron-withdrawing nature of the chlorine atom [7] [11]. The aromatic carbons resonate in the expected range of 120-140 ppm, while the methyl carbon appears upfield at approximately 21 ppm [11] [12]. The quaternary aromatic carbon bearing the methyl substituent and the carbon bearing the carbonyl group exhibit distinct chemical shifts that enable unambiguous structural assignment [12].

Comparative Studies with Ortho and Para Isomers

Comparative nuclear magnetic resonance analysis with the corresponding ortho (2-methylbenzoyl chloride) and para (4-methylbenzoyl chloride) isomers reveals significant differences in chemical shift patterns and coupling multiplicities [14] [15]. The meta isomer exhibits four distinct aromatic proton signals, contrasting with the simplified patterns observed in the para isomer, which demonstrates only two sets of equivalent protons due to symmetry [16] [14].

The ortho isomer displays characteristic chemical shift perturbations due to steric interactions between the methyl group and the carbonyl chloride functionality, resulting in restricted rotation and altered electronic environments [14] [15]. In contrast, the meta isomer exhibits minimal steric hindrance, allowing for relatively free rotation of the carbonyl chloride group and resulting in more predictable chemical shift patterns [15].

Splitting patterns in the aromatic region provide definitive identification of the substitution pattern. The meta isomer shows the characteristic pattern of one singlet, two doublets, and one triplet for the aromatic protons, while the para isomer exhibits only two doublets due to symmetry considerations [16] [14]. The ortho isomer demonstrates complex splitting patterns due to both electronic and steric effects of the adjacent substituents [14] [15].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 3-methylbenzoyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [1] [10] [17]. The molecular ion peak appears at m/z 154 with relatively low intensity (7.4%), accompanied by the isotope peak at m/z 156 (2.3%) due to the ³⁷Cl isotope [1] [10] [17].

The base peak occurs at m/z 119 (100% relative intensity), corresponding to the loss of chlorine from the molecular ion to form the methylbenzoyl cation [1] [10] [17]. This fragmentation represents the most favorable pathway due to the stability of the resulting acylium ion, which benefits from resonance stabilization with the aromatic ring system.

A significant fragment appears at m/z 91 (61.5% relative intensity), corresponding to the tropylium ion (C₇H₇⁺), formed through the loss of carbon monoxide from the acylium ion [1] [10] [17]. This fragmentation is characteristic of substituted benzyl and benzoyl compounds and represents a thermodynamically favored rearrangement process.

Additional fragments at m/z 89 (6.9%), m/z 65 (18.1%), m/z 63 (7.5%), and m/z 39 (8.0%) result from further fragmentation of the aromatic ring system and represent characteristic patterns observed in methylated aromatic compounds [1] [10] [17]. The fragmentation pattern demonstrates alpha-cleavage adjacent to the carbonyl group as the primary fragmentation pathway, consistent with established mass spectrometric principles for acyl chlorides [18] [19].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

Infrared spectroscopy of 3-methylbenzoyl chloride reveals characteristic absorption bands that confirm the presence of functional groups and provide insights into molecular conformation [20] [21] [22]. The carbonyl stretching vibration appears as a strong absorption in the region 1775-1810 cm⁻¹, shifted to higher frequency compared to typical ketones due to the electron-withdrawing effect of the chlorine atom [22] [23].

The aromatic carbon-hydrogen stretching vibrations occur in the region 3000-3100 cm⁻¹, while the aliphatic methyl carbon-hydrogen stretches appear at 2850-3000 cm⁻¹ [20] [22]. The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1450-1600 cm⁻¹ region, with the specific pattern indicating meta-disubstitution [22].

Out-of-plane aromatic carbon-hydrogen bending vibrations provide additional confirmation of the substitution pattern, appearing in the fingerprint region below 900 cm⁻¹ [20] [22]. The meta-disubstituted pattern produces characteristic absorptions that distinguish it from ortho and para isomers.

Ultraviolet-visible spectroscopy reveals absorption bands characteristic of the extended conjugation between the aromatic ring and the carbonyl group [24] [22] [25]. The primary absorption occurs in the region 250-280 nm, corresponding to π→π* transitions within the aromatic system [22] [25]. A weaker absorption at longer wavelengths (around 300 nm) corresponds to the n→π* transition of the carbonyl group [25].

The substitution pattern influences the electronic transitions, with the meta-methyl group providing moderate electron-donating character that affects both the position and intensity of the absorption bands [22]. Comparison with benzoyl chloride and other methylbenzoyl chloride isomers demonstrates the systematic effects of substitution position on electronic properties [22].

Computational Modeling of Electronic Structure

Density functional theory calculations employing the B3LYP functional with appropriate basis sets provide detailed insights into the electronic structure and properties of 3-methylbenzoyl chloride [26] [27] [28]. The optimized geometry confirms the planar arrangement of the aromatic ring and carbonyl group, with the methyl substituent positioned out of the plane due to steric considerations [26].

Molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the aromatic ring system with significant contribution from the methyl substituent, while the lowest unoccupied molecular orbital demonstrates substantial carbonyl character [27] [28]. This electronic distribution explains the observed reactivity patterns and spectroscopic properties.

Natural bond orbital analysis indicates partial double-bond character in the carbon-chlorine bond due to resonance interaction with the carbonyl group [26] [27]. The computed bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach.

Thermodynamic properties calculated at various levels of theory provide formation enthalpies and other energetic parameters that complement experimental thermochemical measurements [29] [30]. The calculated dipole moment reflects the polar nature of the acyl chloride functionality and its interaction with the aromatic system [28].

Vibrational frequency calculations reproduce the experimental infrared spectrum with good accuracy after appropriate scaling factors are applied [26]. The computed electronic excitation energies correlate well with ultraviolet-visible absorption maxima, confirming the assignment of electronic transitions [27] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (80.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant